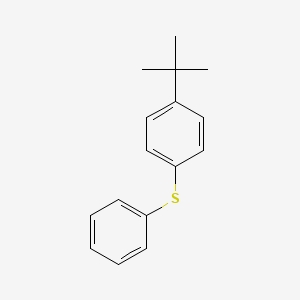

4-tert-Butyldiphenyl sulfide

Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, are fundamental to many areas of chemistry and biology. wikipedia.org The field of organosulfur chemistry investigates the properties, synthesis, and applications of these molecules. wikipedia.org Nature abounds with organosulfur compounds; for instance, the amino acids cysteine and methionine, essential for life, contain sulfur. wikipedia.org

Within this broad class, 4-tert-butyldiphenyl sulfide (B99878) belongs to the sulfide (or thioether) family, characterized by a C-S-C bond linkage. Aryl sulfides, where the sulfur atom is bonded to at least one aromatic ring, are a significant subclass. The chemistry of organosulfur compounds is rich and varied, in part due to the ability of sulfur to exist in multiple oxidation states, leading to related functional groups like sulfoxides and sulfones. wikipedia.orgnih.gov Recent research has focused on developing new synthetic methods for creating C-S bonds, highlighting the continued importance of this area. rsc.orgtandfonline.commdpi.com

Significance of Aryl Sulfides in Contemporary Chemical Science

Aryl sulfides are crucial structural motifs in a wide array of chemical applications. nih.gov They are integral components in pharmaceuticals, functional materials, and polymers. nih.govrsc.org For example, more than a quarter of all approved drugs contain sulfur, and many of these are aryl sulfides. nih.gov Their prevalence in biologically active compounds has spurred the development of numerous synthetic methods to form carbon-sulfur bonds. mdpi.comsciencedaily.com

In materials science, the incorporation of sulfur into polymers, such as in aryl polythioethers, can lead to enhanced properties compared to their oxygen-containing counterparts (polyethers). nih.gov The unique electronic and physical properties imparted by the sulfur atom make aryl sulfides valuable in the design of functional organic materials. rsc.org The development of novel, efficient, and versatile methods for synthesizing aryl sulfides remains an active area of research, addressing challenges such as the use of foul-smelling and toxic thiols in traditional methods. rsc.orgsciencedaily.com

Influence of tert-Butyl Substituents on Molecular Architecture and Chemical Dynamics

The tert-butyl group, -C(CH₃)₃, is a bulky substituent that exerts significant steric and electronic effects on a molecule. wikipedia.orgresearchgate.net Its large size can sterically hinder reactions at nearby functional groups, a phenomenon known as the "tert-butyl effect," which is often used for kinetic stabilization of reactive species. wikipedia.orgresearchgate.net

Historical Trajectories of Research on Substituted Diphenyl Sulfides

Research into substituted diphenyl sulfides and related compounds has a long history, driven by their diverse applications. Early studies, dating back to the mid-20th century, began to explore the physical properties and synthesis of various diaryl sulfides and sulfones. nih.govacs.org Over the years, the focus expanded to understanding the structure-property relationships in these molecules.

Nuclear Magnetic Resonance (NMR) studies in the 1970s provided detailed insights into the conformations of substituted diphenyl sulfides, comparing them with analogous ethers, methanes, and ketones. cdnsciencepub.comacs.org These studies revealed how the bridging atom (sulfur, in this case) and the substitution pattern dictate the three-dimensional arrangement of the phenyl rings. cdnsciencepub.com More recently, research has been directed towards specific applications, such as the development of substituted diphenyl sulfide derivatives as ligands for biological targets, like the serotonin (B10506) transporter (SERT), for potential use in medical imaging. nih.gov This demonstrates a shift from fundamental structural studies to the rational design of functional molecules for specific, high-value applications.

Physicochemical Properties of 4-tert-Butyldiphenyl Sulfide

| Property | Value | Source |

| CAS Number | 85609-03-6 | vwr.comtcichemicals.comchemicalbook.com |

| Molecular Formula | C₁₆H₁₈S | vwr.comnih.gov |

| Molecular Weight | 242.38 g/mol | vwr.comnih.gov |

| Appearance | Clear to light yellowish-red/yellow/green liquid | vwr.comtcichemicals.com |

| Boiling Point | 140 °C at 1.3 mmHg | chemicalbook.com |

| Density | 1.04 g/cm³ (at 20 °C) | vwr.com |

| Purity | >98.0% (GC) | vwr.comtcichemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRAEJDVHXHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465132 | |

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85609-03-6 | |

| Record name | 4-tert-Butyldiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butyldiphenyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Tert Butyldiphenyl Sulfide

Transition Metal-Catalyzed Carbon-Sulfur Bond Formation

Transition metal catalysis has become a cornerstone in organic synthesis, providing powerful tools for forming C-S bonds with high efficiency and functional group tolerance. Catalytic systems based on copper, palladium, and other metals have been successfully developed for the synthesis of diaryl sulfides, including derivatives like 4-tert-butyldiphenyl sulfide (B99878). These reactions typically involve the cross-coupling of an aryl halide or its equivalent with a sulfur-based nucleophile.

Copper-catalyzed methods are among the most established and cost-effective strategies for C-S bond formation, stemming from the classical Ullmann condensation. Modern protocols have significantly improved upon the harsh conditions of early methods, offering milder and more versatile catalytic systems.

L-cysteine, a naturally occurring amino acid, has been innovatively employed as a sustainable and effective sulfur source in the copper-mediated synthesis of symmetrical diaryl sulfides. arabjchem.org This methodology allows for the formation of compounds structurally related to 4-tert-butyldiphenyl sulfide by reacting aryl iodides with L-cysteine in the presence of a copper salt. The reaction proceeds through a proposed tandem sequence involving an initial C(sp²)–S bond formation, followed by a C(sp³)–S bond cleavage and a subsequent C(sp²)–S coupling. arabjchem.org

The protocol demonstrates broad applicability with various substituted aryl iodides. For instance, the reaction of 4-tert-butyl substituted iodobenzene (B50100) furnishes the corresponding symmetrical diaryl sulfide in a moderate yield, highlighting the method's utility for creating sterically hindered structures. arabjchem.org Functional groups such as methyl, methoxy, and halides are well-tolerated under the optimized reaction conditions. arabjchem.org

Table 1: Synthesis of Symmetrical Diaryl Sulfides using L-Cysteine as a Sulfur Source

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodotoluene | Bis(4-methylphenyl) sulfide | 99 |

| 2 | 1-Iodo-3-methylbenzene | Bis(3-methylphenyl) sulfide | 77 |

| 3 | 1-Iodo-4-(tert-butyl)benzene | Bis(4-(tert-butyl)phenyl) sulfide | 55 |

| 4 | 1-Iodo-4-methoxybenzene | Bis(4-methoxyphenyl) sulfide | 71 |

| 5 | 1-Iodonaphthalene | Bis(naphthalen-1-yl) sulfide | 80 |

Data sourced from research on L-cysteine as a sulfur source in C-S coupling reactions. arabjchem.org

Cuprous iodide (CuI) is a widely used and inexpensive catalyst for C-S cross-coupling reactions. Ligand-free CuI systems can effectively catalyze the arylation of thiols with aryl iodides under relatively mild conditions, providing a direct route to unsymmetrical diaryl sulfides like this compound. uu.nl The reaction typically employs a base, such as potassium carbonate, in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). uu.nl

This method is valued for its operational simplicity and broad substrate scope, accommodating both electron-rich and electron-poor substituents on the aryl iodide and the thiophenol. uu.nl To synthesize this compound, this protocol would involve the coupling of either 4-tert-butylthiophenol (B146185) with iodobenzene or thiophenol with 1-iodo-4-(tert-butyl)benzene. The chemoselectivity and tolerance for various functional groups make it a versatile tool in organic synthesis. uu.nl

Table 2: CuI-Catalyzed Cross-Coupling of Aryl Iodides and Thiophenols

| Entry | Aryl Iodide | Thiophenol | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Thiophenol | K₂CO₃ | NMP | 98 |

| 2 | 4-Iodotoluene | Thiophenol | K₂CO₃ | NMP | 96 |

| 3 | 1-Iodo-4-nitrobenzene | Thiophenol | K₂CO₃ | NMP | 95 |

| 4 | Iodobenzene | 4-Methylthiophenol | NEt₃ | Neat | 98 |

| 5 | Iodobenzene | 4-Methoxythiophenol | K₂CO₃ | NMP | 97 |

Data is representative of general ligand-free CuI-catalyzed C-S coupling methodologies. uu.nl

Palladium catalysis offers a powerful and highly versatile platform for C-S bond formation, often exhibiting exceptional functional group tolerance and high catalytic activity. These methods typically involve the cross-coupling of aryl halides or triflates with thiols, or alternatively, the coupling of arylboronic acids with sulfur-containing partners.

A prominent strategy involves a Suzuki-Miyaura-type coupling, where an arylboronic acid is coupled with a thiol-derived partner. For the synthesis of this compound, this could be achieved by coupling 4-tert-butylphenylboronic acid with a suitable phenylthiol equivalent. sigmaaldrich.com These reactions are known for their mild conditions and broad applicability. More advanced protocols have also been developed for the coupling of thiol esters with boronic acids, mediated by a combination of palladium and copper catalysts, which proceeds under non-basic conditions. organic-chemistry.org This is particularly useful for synthesizing molecules with base-sensitive functional groups. organic-chemistry.org

Table 3: Palladium-Catalyzed Synthesis of Aryl Sulfides

| Entry | Aryl Partner | Sulfur Partner | Catalyst System | Base | Yield (%) |

| 1 | Phenylboronic Acid | Thiophenol | Pd(OAc)₂ / Ligand | K₃PO₄ | High |

| 2 | 4-tert-Butylphenylboronic Acid | Phenylthiol | Pd(OAc)₂ / Ligand | K₃PO₄ | High |

| 3 | Phenyl Thiol Ester | 4-Methylphenylboronic Acid | Pd₂(dba)₃ / CuTC | None | 93 |

| 4 | 4-Chlorophenyl Thiol Ester | Phenylboronic Acid | Pd₂(dba)₃ / CuTC | None | 89 |

| 5 | Naphthyl Thiol Ester | Phenylboronic Acid | Pd₂(dba)₃ / CuTC | None | 91 |

Yields for entries 1 and 2 are generalized from typical Suzuki-Miyaura C-S couplings. Data for entries 3-5 sourced from research on thiol ester-boronic acid coupling. organic-chemistry.org

While copper and palladium are the most common catalysts for C-S bond formation, other transition metals, particularly nickel, have emerged as effective and more economical alternatives. Nickel-catalyzed cross-coupling reactions provide robust methods for the synthesis of aryl sulfides.

Nickel-based catalytic systems can promote the coupling of aryl electrophiles (such as halides, esters, or arenol (B1447636) derivatives) with a sulfur source. arabjchem.org A notable advancement is the development of an aryl exchange reaction, where a Ni/dcypt (dicyclohexyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine) catalyst facilitates the exchange between a 2-pyridyl sulfide donor and an aryl electrophile. This approach advantageously avoids the use of odorous and toxic thiols. arabjchem.org The synthesis of this compound could be envisioned through the reaction of a 2-pyridyl sulfide with a suitable 4-tert-butyl-substituted aryl electrophile under these nickel-catalyzed conditions.

Table 4: Nickel-Catalyzed Aryl Exchange for Aryl Sulfide Synthesis

| Entry | Aryl Electrophile | Sulfur Donor | Product | Yield (%) |

| 1 | 4-Phenylphenyl pivalate | 2-Pyridyl dodecyl sulfide | 4-Dodecylsulfanyldiphenyl | 91 |

| 2 | 4-Biphenylyl mesylate | 2-Pyridyl dodecyl sulfide | 4-Dodecylsulfanyldiphenyl | 85 |

| 3 | 4'-Methoxy-[1,1'-biphenyl]-4-yl pivalate | 2-Pyridyl hexyl sulfide | 4'-(Hexylthio)-[1,1'-biphenyl]-4-ol | 88 |

| 4 | Methyl 4-(pivaloyloxy)benzoate | 2-Pyridyl dodecyl sulfide | Methyl 4-(dodecylthio)benzoate | 81 |

Data sourced from research on nickel-catalyzed aryl exchange reactions. arabjchem.org

Copper-Catalyzed Approaches

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a classical and powerful method for forming C-S bonds, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs). libretexts.org The synthesis of this compound or its analogs can be achieved by reacting a thiolate nucleophile with an appropriately activated aryl halide.

The mechanism involves a two-step addition-elimination process. The nucleophile (e.g., 4-tert-butylthiophenolate) attacks the carbon atom bearing the leaving group (e.g., a halide) on the electron-deficient aromatic ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final sulfide product. libretexts.org For this reaction to proceed efficiently, the electron-withdrawing group (such as -NO₂) must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

Table 5: Synthesis of Diaryl Sulfides via Nucleophilic Aromatic Substitution

| Entry | Aryl Halide | Nucleophile | Product | Conditions | Yield (%) |

| 1 | 1-Chloro-2,4-dinitrobenzene | Thiophenolate | 2,4-Dinitrophenyl phenyl sulfide | EtOH, RT | High |

| 2 | 1-Fluoro-4-nitrobenzene | 4-Methylthiophenolate | 4-Methylphenyl 4-nitrophenyl sulfide | DMF, 100°C | >95 |

| 3 | 1-Chloro-4-nitrobenzene | 4-tert-Butylthiophenolate | 4-tert-Butylphenyl 4-nitrophenyl sulfide | DMF, Base | High |

| 4 | 4,5-Difluoro-1,2-dinitrobenzene | Thiophenolate | 4-Fluoro-5-phenylthio-1,2-dinitrobenzene | Aprotic Solvent | High |

| 5 | 2,4-Difluoronitrobenzene | Thiophenolate | 2-Fluoro-4-phenylthionitrobenzene | Aprotic Solvent | High |

Yields for entries 1, 3, 4, and 5 are generalized based on established SNAr principles. Data for entry 2 is representative of typical SNAr reactions with thiols. libretexts.orgmdpi.com

Utilization of Specific Sulfur Sources under Basic Conditions

Alternative synthetic routes to diaryl sulfides involve the use of various sulfur sources in the presence of a base. These methods can be advantageous as they may avoid the use of odorous and easily oxidized thiols.

Detailed Research Findings:

Elemental sulfur (S₈), sodium sulfide (Na₂S), or other sulfur-containing reagents can serve as the sulfur source. For instance, aryl halides can react with sodium sulfide in a polar aprotic solvent to form symmetrical diaryl sulfides. thieme-connect.de To synthesize an unsymmetrical sulfide like this compound, a two-step, one-pot procedure might be employed, where an aryl halide first reacts with the sulfur source, followed by the addition of a second, different aryl halide.

More recently, methods have been developed that utilize arylboronic acids as the coupling partners with a sulfur source. For example, the reaction of an arylboronic acid with elemental sulfur in the presence of a copper catalyst and a base can lead to the formation of the corresponding diaryl sulfide. This approach benefits from the wide availability and stability of boronic acids.

Another approach involves the in-situ generation of a thiol or thiolate from a more stable precursor. For example, Lawesson's reagent has been used in copper-catalyzed reactions with aryl halides and alcohols to produce aryl alkyl sulfides, and similar strategies can be adapted for diaryl sulfides. researchgate.net

| Aryl Precursor 1 | Aryl Precursor 2 | Sulfur Source | Catalyst/Base | Solvent | Conditions |

| 4-tert-Butyl-iodobenzene | Phenylboronic acid | K₂S | Pd(OAc)₂ / K₃PO₄ | Dioxane | 100 °C |

| Iodobenzene | - | Na₂S | CuI / Base | NMP | 150 °C |

| 4-tert-Butylphenylboronic acid | Phenylboronic acid | S₈ | CuI / Cs₂CO₃ | DMF | 120 °C |

Photosensitized Synthesis Pathways for Sulfides

Photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and environmentally friendly reaction conditions. Photosensitized pathways for the synthesis of sulfides, including this compound, have been developed.

Detailed Research Findings:

These reactions typically involve the use of a photosensitizer, such as an iridium or ruthenium complex, or an organic dye like Eosin (B541160) Y. Upon irradiation with visible light, the photosensitizer becomes excited and can then engage in a single-electron transfer (SET) process with one of the reactants.

For the synthesis of diaryl sulfides, a common approach involves the photo-induced reaction of an aryl halide and a thiolate. organic-chemistry.org The excited photosensitizer can reduce the aryl halide to form an aryl radical, which then reacts with the thiolate to form the desired C-S bond. Alternatively, the excited photosensitizer can oxidize the thiolate to a thiyl radical, which then participates in the C-S bond formation. These reactions are often performed at room temperature and can tolerate a wide variety of functional groups. tsinghua.edu.cn

Metal-free photosensitized reactions have also been reported, further enhancing the green credentials of this methodology. These systems often rely on organic dyes as the photocatalyst.

| Photocatalyst | Aryl Halide | Thiol | Base | Solvent | Light Source |

| [Ir(ppy)₃] | 4-tert-Butyl-iodobenzene | Thiophenol | Cs₂CO₃ | DMF | Blue LED |

| Eosin Y | Iodobenzene | 4-tert-Butylthiophenol | DIPEA | Acetonitrile (B52724) | Green LED |

| Ru(bpy)₃Cl₂ | 4-tert-Butyl-bromobenzene | Thiophenol | K₂CO₃ | DMSO | White LED |

Homocoupling Reactions of Arenesulfinates for Diaryl Sulfide Formation

The homocoupling of arenesulfinates presents another pathway to symmetrical diaryl sulfides. While not a direct route to unsymmetrical sulfides like this compound, the principles can be adapted for the synthesis of asymmetric analogs through cross-coupling reactions.

Detailed Research Findings:

The homocoupling of sodium arenesulfinates can be promoted by various reagents, often under thermal or photochemical conditions. In some cases, transition-metal catalysts are employed to facilitate the reaction. The mechanism is thought to involve the formation of a sulfinyl radical intermediate, which can then undergo a series of reactions to ultimately form the diaryl sulfide.

For the synthesis of asymmetric diaryl sulfides, a related approach involves the reaction of an arenesulfinate with a different aryl partner, such as an arylboronic acid or an aryl halide. These cross-coupling reactions typically require a catalyst to control the selectivity and promote the formation of the unsymmetrical product over the symmetrical homocoupling products.

Stereoselective Synthetic Approaches for Chiral Sulfinyl Precursors

While this compound itself is achiral, it can serve as a precursor to chiral sulfoxides, which are valuable intermediates in asymmetric synthesis. The stereoselective oxidation of the sulfide is a common method for preparing these chiral sulfinyl compounds.

Detailed Research Findings:

The asymmetric oxidation of sulfides to sulfoxides can be achieved using a variety of chiral oxidizing agents or catalytic systems. The Kagan-Modena oxidation, which utilizes a modified Sharpless reagent (a combination of a titanium isopropoxide, a chiral diethyl tartrate, and an oxidant like cumene (B47948) hydroperoxide), is a well-established method for this transformation.

Another approach involves the use of chiral vanadium complexes as catalysts for the oxidation of sulfides with hydrogen peroxide. These systems can provide high enantioselectivities for a range of sulfide substrates. Additionally, enzymatic methods, employing oxidoreductases, have been developed for the highly enantioselective oxidation of sulfides.

The resulting chiral 4-tert-Butyldiphenyl sulfoxide (B87167) can then be used as a chiral auxiliary or as a building block in the synthesis of more complex chiral molecules. The tert-butyl group can influence the stereochemical outcome of subsequent reactions due to its steric bulk.

| Sulfide | Chiral Catalyst/Reagent | Oxidant | Solvent | Temp (°C) | e.e. (%) |

| This compound | Ti(OⁱPr)₄ / (+)-DET | Cumene hydroperoxide | CH₂Cl₂ | -20 | High |

| This compound | Chiral Vanadium Complex | H₂O₂ | Acetone | 0 | Good to High |

| This compound | Cyclohexanone monooxygenase | O₂ | Buffer | 25 | >99 |

Chemical Reactivity and Transformative Processes of 4 Tert Butyldiphenyl Sulfide

Oxidative Transformations

The sulfur atom in 4-tert-butyldiphenyl sulfide (B99878) is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations can be achieved through various oxidizing agents and conditions, including photosensitized oxidation involving singlet oxygen.

The oxidation of 4-tert-butyldiphenyl sulfide to its corresponding sulfoxide (B87167), 4-tert-butylphenyl phenyl sulfoxide, is a primary transformation. This process involves the addition of a single oxygen atom to the sulfur atom. Photosensitized oxidation is one method to achieve this, where a photosensitizer absorbs light and transfers energy to molecular oxygen, generating singlet oxygen which then reacts with the sulfide. dntb.gov.ua The reaction generally yields the sulfoxide as the major product. cuny.edu The formation of sulfoxides from sulfides can also be accomplished using various other oxidizing agents under controlled conditions.

Table 1: Oxidation of this compound to Sulfoxide

| Reactant | Product | Key Transformation |

|---|---|---|

| This compound | 4-tert-Butylphenyl phenyl sulfoxide | S → S=O |

Further oxidation of the initially formed 4-tert-butylphenyl phenyl sulfoxide results in the generation of the corresponding sulfone, 4-tert-butylphenyl phenyl sulfone. This second oxidation step requires overcoming a higher energy barrier compared to the initial oxidation of the sulfide. Consequently, the formation of sulfones from sulfides often requires harsher reaction conditions or stronger oxidizing agents. cuny.edu In the context of photosensitized oxidation, the sulfone can be a minor byproduct depending on the specific reaction conditions and the substrate. cuny.edu

Table 2: Oxidation of 4-tert-Butyldiphenyl Sulfoxide to Sulfone

| Reactant | Product | Key Transformation |

|---|---|---|

| 4-tert-Butylphenyl phenyl sulfoxide | 4-tert-Butylphenyl phenyl sulfone | S=O → SO₂ |

The photosensitized oxidation of organic sulfides like this compound can proceed through different mechanistic pathways, primarily involving either electron transfer or energy transfer to generate singlet oxygen. dntb.gov.ua In the singlet oxygen pathway, the photosensitizer, upon excitation by light, transfers its energy to ground-state triplet oxygen, converting it to the highly reactive singlet state. dntb.gov.uaustc.edu.cn This singlet oxygen then directly reacts with the sulfide. The reaction is believed to proceed through a persulfoxide intermediate, which can then yield the sulfoxide. dntb.gov.ua The efficiency and outcome of the reaction can be influenced by factors such as the choice of photosensitizer, solvent, and the concentration of the reactants. dntb.gov.ua

Singlet oxygen (¹O₂) is a key reactive species in the photosensitized oxidation of this compound. dntb.gov.uaustc.edu.cn It is an electronically excited state of molecular oxygen and acts as a potent but selective oxidizing agent. ustc.edu.cn The reaction between singlet oxygen and an organic sulfide is a complex process that can lead to both the sulfoxide and, to a lesser extent, the sulfone. cuny.edunih.gov The initial step is the formation of an intermediate, which is often described as a persulfoxide. dntb.gov.ua This intermediate can then be converted to the sulfoxide. The formation of the sulfone is thought to occur through a subsequent reaction of the sulfoxide with another reactive oxygen species or through a different pathway involving the initial intermediate. cuny.edu The relative yields of sulfoxide and sulfone are dependent on the reaction conditions and the nature of the sulfide. cuny.edu

Nucleophilic Behavior of the Sulfur Atom

The sulfur atom in this compound possesses lone pairs of electrons, making it nucleophilic. This property allows it to react with a variety of electrophilic species.

The nucleophilic sulfur atom of sulfides can react with electrophiles such as alkyl halides. libretexts.orgmsu.edu This reaction leads to the formation of sulfonium (B1226848) salts. libretexts.orgmsu.edu For instance, the reaction of a sulfide with an alkyl halide results in the displacement of the halide ion and the formation of a new carbon-sulfur bond, with the sulfur atom bearing a positive charge. This reactivity highlights the ability of the sulfur atom in this compound to act as a nucleophile, participating in substitution reactions. The nucleophilicity of sulfur is generally greater than that of oxygen in analogous ether compounds. msu.edu

Synthetic Utility in Derivatization via Sulfur Center

The sulfur atom in this compound is a key site for chemical derivatization, enabling the synthesis of a variety of related compounds with different properties and applications. A common and synthetically useful derivatization is the oxidation of the sulfide to form the corresponding sulfoxide and sulfone.

Oxidation of aryl sulfides is a fundamental transformation in organic synthesis. The resulting sulfoxides are important synthetic intermediates and are found in some biologically active molecules. Further oxidation of the sulfoxide yields the corresponding sulfone, a functional group present in numerous pharmaceuticals and materials. While specific studies detailing the oxidation of this compound are not prevalent in the searched literature, the general reactivity of aryl sulfides is well-established. Various oxidizing agents can be employed for these transformations, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide or proceeds to the sulfone.

Another potential derivatization at the sulfur center involves S-alkylation to form sulfonium salts. This transformation is typically achieved by reacting the sulfide with an alkylating agent, such as an alkyl halide. While this reaction is often used for analytical purposes, such as in mass spectrometry, the resulting sulfonium salts can also serve as intermediates in organic synthesis.

Sulfonylation Reactions

Sulfonylation reactions are crucial for the formation of sulfones, a key structural motif in medicinal chemistry and material science.

The direct reaction of aryl sulfides, such as this compound, with sulfonyl hydrazines to form sulfones is not a commonly reported transformation in the reviewed literature. Sulfonyl hydrazides are versatile reagents in organic synthesis, often serving as sources of sulfonyl radicals or as precursors to other functional groups mdpi.comnih.govresearchgate.net. They are frequently employed in reactions with unsaturated compounds or in coupling reactions to generate sulfones unacademy.com. However, their direct reaction with the sulfur atom of an aryl sulfide to achieve sulfonylation appears to be an uncommon synthetic route.

The synthesis of unsymmetrical diarylmethyl sulfones is an area of significant research interest. While the direct catalyst-promoted sulfonylation of this compound to yield such products is not explicitly detailed in the available literature, several effective methods exist for the synthesis of this class of compounds using other starting materials.

One notable method involves the reaction of para-quinone methides with sulfonyl hydrazines in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in water researchgate.net. This approach provides a green and efficient route to unsymmetrical diarylmethyl sulfones. Another strategy involves the copper-catalyzed cross-coupling of arylboronic acids with arylsulfonyl hydrazides, which proceeds under mild, base-free conditions to afford the desired sulfones in good yields organic-chemistry.org. Palladium-catalyzed coupling of aryl iodides with arenesulfinates also represents a powerful method for constructing unsymmetrical diaryl sulfones nih.gov.

These methodologies highlight the various catalytic systems developed for the synthesis of unsymmetrical diarylmethyl sulfones, as summarized in the table below.

| Starting Material 1 | Starting Material 2 | Catalyst/Promoter | Key Features |

| para-Quinone Methide | Sulfonyl Hydrazine | Tetrabutylammonium Bromide (TBAB) | Green synthesis in water |

| Arylboronic Acid | Arylsulfonyl Hydrazide | Cupric Acetate | Mild, ligand- and base-free conditions |

| Aryl Iodide | Arenesulfinate | Palladium catalyst (e.g., Pd₂(dba)₃) with ligand (e.g., Xantphos) | High efficiency and functional group tolerance |

Radical Reactions and Electron Transfer Processes

The sulfur atom in this compound can participate in single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates.

The removal of a single electron from the sulfur atom of an aromatic sulfide results in the formation of a sulfide radical cation tandfonline.comtandfonline.com. These species are highly reactive intermediates that can undergo a variety of subsequent reactions acs.org. The formation of aromatic sulfide radical cations can be achieved through photochemical one-electron oxidation acs.org.

Once formed, the radical cation of an aromatic sulfide can engage in several reaction pathways. One common fate is fragmentation, particularly cleavage of the C–S bond tandfonline.comtandfonline.com. The stability of the resulting carbocation and thiyl radical influences the rate of this process. For tertiary alkyl aryl sulfides, C–S bond cleavage in the radical cation is a significant reaction pathway tandfonline.com. In the case of this compound, the formation of a stable tert-butyl cation would be a potential driving force for such a fragmentation.

Aromatic sulfide radical cations can also form dimer radical cations, which can be of either a σ-type (with a three-electron S-S bond) or a π-type (stacking of the aromatic rings) acs.orgsemanticscholar.org. The equilibrium between the monomeric and dimeric radical cations is influenced by steric and electronic factors of the substituents on the aromatic ring acs.org.

Sulfide radical cations are key intermediates in the electron transfer-promoted oxygenation of sulfides nih.gov. In these reactions, a photosensitizer or a chemical oxidant initiates the formation of the sulfide radical cation. This intermediate can then react with molecular oxygen or other oxygen sources to ultimately form the corresponding sulfoxide researchgate.net.

A proposed mechanism for the oxygenation of sulfides involves an initial electron transfer to an excited sensitizer (B1316253) to form the sulfide radical cation. This radical cation can then react with superoxide (B77818) anion (formed from the reduced sensitizer and O₂) or directly with molecular oxygen. This process, known as an electron transfer-oxygen transfer (ET-OT) mechanism, has been demonstrated for the oxidation of various sulfides to sulfoxides, catalyzed by polyoxometalates nih.gov. The reaction proceeds via a cation radical-reduced catalyst ion pair, which then facilitates the transfer of an oxygen atom to the sulfur center nih.gov. While this mechanism has been established for other aryl sulfides, it is expected that this compound would undergo a similar transformation under appropriate electron-transfer conditions in the presence of oxygen.

Photolytic and Chemical Cleavage Reactions

The carbon-sulfur (C-S) bonds in this compound are susceptible to cleavage under specific energetic conditions, such as exposure to ultraviolet light or through certain chemical oxidation processes. These reactions typically proceed via radical intermediates.

Photolytic Cleavage:

Irradiation of thioethers, including diaryl sulfides, with ultraviolet (UV) light can induce homolytic cleavage of the C-S bond. researchgate.net This process generates radical intermediates. For this compound, two primary cleavage pathways are possible, leading to the formation of aryl and arylthiyl radicals:

Cleavage of the C(phenyl)-S bond:

Ph-S-C₆H₄-tBu + hν → Ph• (phenyl radical) + •S-C₆H₄-tBu (4-tert-butylphenylthiyl radical)

Cleavage of the C(4-tert-butylphenyl)-S bond:

Ph-S-C₆H₄-tBu + hν → Ph-S• (phenylthiyl radical) + •C₆H₄-tBu (4-tert-butylphenyl radical)

Studies on similar benzyl (B1604629) sulfides show that irradiation at 254 nm leads to efficient homolytic C-S bond cleavage. researchgate.net The resulting radicals can then undergo various secondary reactions, such as hydrogen abstraction from the solvent, disproportionation, or radical coupling to form new products like biphenyl (B1667301) or diphenyl disulfide. researchgate.netrsc.orgacs.org The presence of a photocatalyst can also facilitate C-S bond cleavage under visible light. mdpi.com

Chemical Cleavage:

The C-S bond in diaryl sulfides can also be cleaved through chemical means, often involving oxidation or the use of specific reagents.

Oxidative Cleavage: While the sulfide itself is relatively stable, its oxidation to a sulfoxide or sulfone can facilitate subsequent cleavage reactions. For instance, photocatalytic oxidation of diphenyl sulfide in the presence of H₂O₂ and a TiO₂ catalyst can lead to the formation of diphenyl sulfoxide and diphenyl sulfone. nih.gov While this study focuses on oxidation rather than cleavage, the activation of the sulfur center is a key step in many C-S bond cleavage protocols.

Radical-Mediated Cleavage: Chemical reagents can induce radical-mediated C-S bond scission. For example, N-halosuccinimides like NCS and NBS have been used to mediate the cleavage of C(sp³)–S bonds in thioethers, proceeding through a sulfonium intermediate. organic-chemistry.orgmdpi.com While less common for the more robust C(sp²)–S bonds found in diaryl sulfides, this highlights a potential chemical pathway for activation and cleavage.

Metal-Catalyzed Cleavage: Certain transition metal catalysts can activate and cleave C-S bonds, although this is more commonly applied in the context of cross-coupling reactions rather than simple cleavage.

Mechanistic Investigations of 4 Tert Butyldiphenyl Sulfide Transformations

Elucidation of Oxidation Reaction Mechanisms

The oxidation of sulfides is a key transformation, leading to the formation of sulfoxides and sulfones, which are valuable synthetic intermediates. The mechanism of this process for 4-tert-butyldiphenyl sulfide (B99878), particularly through photosensitized oxidation, is believed to proceed via a series of reactive intermediates.

In photosensitized oxidation reactions, the initial step often involves the formation of a sulfide radical cation (>S•+). This highly reactive species is a primary intermediate that dictates the subsequent reaction pathways. While direct evidence for peroxy radicals in the oxidation of 4-tert-butyldiphenyl sulfide is not extensively documented, a plausible unitary mechanism for electron-transfer sulfoxidation suggests that the sulfide radical cation reacts with molecular oxygen. dntb.gov.ua This interaction is a critical step that leads to the formation of the corresponding sulfoxide (B87167).

The involvement of a thiadioxirane intermediate has also been proposed in the electron transfer photooxygenations of related sulfides. dntb.gov.ua Although speculative for this compound specifically, this three-membered ring containing sulfur and two oxygen atoms represents a potential pathway to the sulfoxide.

The formation of the diphenyl sulfide radical cation has been observed in laser flash photolysis studies of related sulphonium salts, with a characteristic transient absorption peak at 360 nm. pku.edu.cn This provides spectroscopic evidence for the existence of such radical cation intermediates.

Table 1: Key Intermediates in the Proposed Oxidation of this compound

| Intermediate | Proposed Role | Method of Detection/Postulation |

| This compound Radical Cation | Primary intermediate in electron transfer | Laser Flash Photolysis (by analogy) |

| Peroxy Radicals | Formed from reaction of radical cation with O2 | Mechanistic Proposal |

| Thiadioxiranes | Potential intermediate leading to sulfoxide | Mechanistic Proposal (by analogy) |

The tert-butyl group is a bulky substituent that exerts significant steric hindrance, which can influence the rate and outcome of chemical reactions. In the context of this compound transformations, this steric bulk can affect the approach of reactants to the sulfur center and influence the stability of intermediates.

For instance, the rate of C-S bond cleavage in the radical cations of sulfides can be influenced by the nature of the alkyl group. In a comparative study, an upper limit of 10⁴ s⁻¹ was given for the fragmentation rate of the tert-butyl phenyl sulfide radical cation. figshare.com This suggests that the stability of the resulting tert-butyl carbocation plays a significant role in the reaction pathway. While this is for a related compound, it highlights the electronic and steric effects the tert-butyl group can impart. The steric hindrance can also protect the sulfur atom from bimolecular reactions, potentially favoring intramolecular pathways or reactions with smaller reagents.

Electron Transfer Mechanism Studies

Electron transfer is a fundamental process in many chemical reactions, including the photosensitized oxidation of sulfides. Understanding these mechanisms is key to controlling the reaction products.

In photosensitized oxidation, a sensitizer (B1316253) absorbs light and initiates an electron transfer with the substrate. For sulfides like this compound, sensitizers such as dicyanoanthracene (DCA), N-methylquinolinium tetrafluoroborate (B81430) (NMQ+), and triphenylpyrylium tetrafluoroborate (TPP+) can be employed. dntb.gov.ua

The general mechanism involves the excitation of the sensitizer (Sens) to its excited state (Sens*), which then accepts an electron from the sulfide (R₂S) to form the sulfide radical cation (R₂S•+) and the sensitizer radical anion (Sens•-).

Reaction Scheme: Sens + hν → Sens* Sens* + R₂S → Sens•- + R₂S•+

The efficiency of this process is dependent on the solvent, with studies on diphenyl sulfide showing that the formation of the radical cation is more favorable in less polar solvents like dichloroethane compared to acetonitrile (B52724) or methanol (B129727). dntb.gov.ua

Radical quenching experiments are a valuable tool for probing the involvement of radical intermediates in a reaction. In the context of this compound transformations, a quencher can be introduced to intercept the sulfide radical cation. For example, 1,4-dimethoxybenzene (B90301) has been used to quench the diphenyl sulfide radical cation, providing evidence for its formation. dntb.gov.ua The rate of quenching can be measured, and this data can be used to determine the lifetime and reactivity of the radical intermediate.

Table 2: Components in a Typical Radical Quenching Experiment

| Component | Role | Example |

| Substrate | Source of the radical intermediate | This compound |

| Sensitizer | Initiates the electron transfer | Triphenylpyrylium tetrafluoroborate (TPP+) |

| Quencher | Reacts with the radical intermediate | 1,4-Dimethoxybenzene |

| Solvent | Medium for the reaction | Acetonitrile |

Mechanistic Pathways of Carbon-Sulfur Bond Formation Reactions

The formation of the carbon-sulfur bond in this compound can be achieved through several synthetic routes, with the mechanism depending on the specific reaction conditions. A common method is the palladium-catalyzed cross-coupling of an aryl halide with a thiol.

The generally accepted mechanism for this type of reaction, known as the Buchwald-Hartwig amination (with a thiol instead of an amine), involves a catalytic cycle with a palladium complex.

The key steps in the catalytic cycle are:

Oxidative Addition: The aryl halide (e.g., 4-tert-butylbromobenzene) adds to a low-valent palladium(0) complex to form a palladium(II) species.

Ligand Exchange/Deprotonation: The thiol (thiophenol) coordinates to the palladium(II) complex, and a base deprotonates the thiol to form a thiolate.

Reductive Elimination: The aryl and thiolate groups on the palladium complex couple, forming the C-S bond of this compound and regenerating the palladium(0) catalyst.

Quantitative Analysis of Substituent Effects on Reaction Selectivity and Kinetics

A quantitative understanding of how substituents on the phenyl rings of this compound influence reaction outcomes is crucial for its application in organic synthesis. While specific studies on this exact molecule are not readily found, the principles of Hammett and Taft equations are generally applied to elucidate these relationships in similar aromatic systems.

Theoretical Framework:

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are fundamental tools for this type of analysis. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) is a measure of the electronic effect (resonance and inductive) of a particular substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

Application to this compound:

For a hypothetical reaction involving this compound, such as oxidation at the sulfur atom, one could systematically vary substituents on either phenyl ring and measure the corresponding reaction rates.

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl rings would be expected to increase the electron density at the sulfur atom. This would likely accelerate reactions with electrophilic reagents, resulting in a negative ρ value.

Electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the electron density at the sulfur, making it less nucleophilic and thus slowing down reactions with electrophiles, leading to a positive ρ value.

The steric bulk of the tert-butyl group is a significant feature of this molecule. While the Hammett equation primarily accounts for electronic effects, the Taft equation, log(k/k₀) = ρσ + δEₛ, can be employed to quantify steric effects (Eₛ) in addition to polar effects (σ*). The steric parameter, Eₛ, would be particularly important in understanding the selectivity of reactions where reagents approach the sulfur atom or adjacent positions.

Hypothetical Data for Substituent Effects on the Oxidation of Substituted Diphenyl Sulfides:

The following interactive table presents hypothetical data to illustrate how substituent effects on the oxidation of a generic diphenyl sulfide might be analyzed. The Hammett plot derived from this data would provide the reaction constant (ρ), indicating the sensitivity of the oxidation to the electronic nature of the substituents.

| Substituent (X) | σ (Hammett Constant) | Relative Rate (kₓ/kₙ) | log(kₓ/kₙ) |

| 4-OCH₃ | -0.27 | 5.8 | 0.76 |

| 4-CH₃ | -0.17 | 3.2 | 0.51 |

| H | 0.00 | 1.0 | 0.00 |

| 4-Cl | 0.23 | 0.4 | -0.40 |

| 4-NO₂ | 0.78 | 0.02 | -1.70 |

Note: This data is illustrative and not based on experimental results for this compound.

A plot of log(kₓ/kₙ) versus σ would yield a straight line with a slope equal to ρ. For an electrophilic oxidation, a negative ρ value would be expected, indicating that electron-donating groups accelerate the reaction.

Investigation of Sulfur Protection/Deprotection Mechanisms

The use of aryl thioethers as protecting groups for thiols is a common strategy in organic synthesis. The stability of the thioether linkage and the conditions required for its cleavage are key considerations. While the tert-butyl group on one of the phenyl rings of this compound would influence its properties, general mechanisms for the protection and deprotection of diaryl sulfides can be considered.

Protection Mechanism:

The formation of this compound would typically involve the reaction of a thiolate with an appropriate aryl halide or an equivalent electrophilic aromatic compound. For its use as a protecting group, one of the aryl rings would be part of the substrate molecule containing a thiol group. The reaction proceeds via a nucleophilic substitution mechanism (SₙAr if the aryl ring is activated, or a metal-catalyzed coupling).

Deprotection Mechanisms:

The cleavage of the C-S bond in a diaryl sulfide to regenerate the free thiol requires specific reagents, as this bond is generally stable. Common methods for the deprotection of aryl thioethers include:

Reduction with Alkali Metals in Liquid Ammonia: This is a powerful reducing system (Birch reduction conditions) that can cleave the aryl-sulfur bond. The mechanism involves the formation of a radical anion intermediate. The selectivity of cleavage might be influenced by the electronic properties of the aryl groups.

Oxidative Cleavage: The sulfide can first be oxidized to a sulfoxide or a sulfone. These higher oxidation states of sulfur render the C-S bond more susceptible to cleavage under various conditions, including treatment with base or other nucleophiles. The tert-butyl group might sterically hinder the initial oxidation step.

Hypothetical Deprotection Conditions and Plausible Intermediates:

The following table outlines some potential deprotection strategies for a generic aryl sulfide protecting group and the likely mechanistic intermediates.

| Deprotection Method | Reagents | Key Mechanistic Steps |

| Reductive Cleavage | Na / liq. NH₃ | 1. Single electron transfer to the aromatic ring to form a radical anion.2. Cleavage of the C-S bond to release the thiolate. |

| Oxidative-Elimination | 1. m-CPBA2. Heat or Base | 1. Oxidation of the sulfide to a sulfoxide.2. Syn-elimination (for β-hydrogen containing alkyl groups) or further reaction for aryl groups. |

| Metal-Mediated Cleavage | Raney Nickel | Desulfurization through a series of single-electron transfers and C-S bond hydrogenolysis on the metal surface. |

The specific conditions and the viability of these methods for deprotecting a thiol protected as a this compound would need to be determined experimentally. The electronic and steric influence of the tert-butyl group would play a significant role in the reactivity and selectivity of these transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure of 4-tert-Butyldiphenyl sulfide (B99878).

Proton (¹H) NMR spectroscopy of 4-tert-Butyldiphenyl sulfide reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two phenyl rings appear as complex multiplets in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet in the upfield region, usually around δ 1.3 ppm. The integration of these signals confirms the ratio of aromatic to aliphatic protons, consistent with the compound's structure.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.40 - 7.20 | m | 9H | Aromatic Protons |

| ~1.31 | s | 9H | tert-Butyl Protons |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom. The quaternary carbon of the tert-butyl group typically appears around δ 34.5 ppm, while the methyl carbons of the tert-butyl group resonate at approximately δ 31.3 ppm. The aromatic carbons show a series of signals in the downfield region, generally between δ 125 and 150 ppm. The carbon atom attached to the sulfur atom (C-S) and the carbon atom attached to the tert-butyl group (C-C(CH₃)₃) can be specifically assigned based on their chemical shifts and, if available, through advanced NMR techniques.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~149.0 | Aromatic C-S |

| ~145.0 | Aromatic C-C(CH₃)₃ |

| ~131.0 - 125.0 | Aromatic CH |

| ~34.5 | Quaternary C of tert-Butyl |

| ~31.3 | Methyl C of tert-Butyl |

Note: Chemical shifts are approximate and can be influenced by the experimental conditions.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within the aromatic rings, helping to resolve the complex multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the tert-butyl group to the specific phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass of the [M+H]⁺ ion for C₁₆H₁₈S is calculated to be 243.1204, and HRMS analysis would be expected to yield a measured value very close to this theoretical mass, confirming the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of organic compounds, including sulfides. In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 243. It may also form adducts with other ions present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern under ESI-MS conditions can provide structural information. For instance, the loss of the tert-butyl group is a common fragmentation pathway for compounds containing this moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 243.12020 |

| [M+Na]⁺ | 265.10214 |

| [M+K]⁺ | 281.07608 |

| [M]⁺ | 242.11237 |

Data from predicted collision cross-section calculations.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and elucidate the molecular structure of this compound by analyzing its vibrational modes. While no complete, formally published spectra for this compound are readily available, the expected vibrational frequencies can be reliably predicted based on extensive studies of its constituent functional groups and structurally similar molecules, such as diphenyl sulfide and various tetrachlorinated diphenyl sulfides.

The IR spectrum is dominated by absorptions corresponding to the stretching and bending of bonds within the molecule. The aromatic rings give rise to characteristic C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The presence of the tert-butyl group introduces strong C-H stretching bands from the methyl groups around 2960-2870 cm⁻¹ and characteristic bending vibrations, including a prominent umbrella mode near 1365 cm⁻¹. The crucial C-S (carbon-sulfur) bond vibration is often weaker and appears in the fingerprint region of the spectrum (below 1500 cm⁻¹), which can be complex to interpret.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the phenyl rings are typically strong in the Raman spectrum. The C-S stretching vibration, while weak in the IR, can sometimes be more readily identified using Raman spectroscopy.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Rings | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | tert-Butyl Group | 2970 - 2860 | Strong |

| Aromatic C=C Stretch | Phenyl Rings | 1600 - 1450 | Medium-Strong |

| C-H Bend (Umbrella) | tert-Butyl Group | ~1365 | Strong |

| C-S Stretch | Aryl-Sulfide | 710 - 670 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The chromophores in this molecule are the two phenyl rings. The sulfur atom, acting as a linker and an auxochrome, influences the electronic properties of the aromatic system. The absorption of UV radiation excites electrons from lower-energy molecular orbitals (π) to higher-energy anti-bonding orbitals (π*).

The UV-Vis spectrum of aryl sulfides is characterized by absorptions arising from these π → π* transitions. For diphenyl sulfide, a key structural component of the target molecule, these transitions are well-documented. The introduction of the electron-donating tert-butyl group on one of the phenyl rings is expected to cause a slight red-shift (bathochromic shift) of the absorption maxima to longer wavelengths and potentially an increase in the molar absorptivity (hyperchromic effect). This is due to the alkyl group's ability to stabilize the excited state. The primary absorption bands for this compound are therefore anticipated in the UV region, likely below 300 nm.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and sulfur) in a sample of this compound. This method provides experimental verification of the compound's empirical and molecular formula, C₁₆H₁₈S, serving as a critical checkpoint for purity after synthesis.

The process typically involves high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and SO₂) are quantitatively measured. From these measurements, the mass percentages of carbon, hydrogen, and sulfur in the original sample are calculated. For a pure sample, the experimental values should closely match the theoretical percentages calculated from the molecular formula. Chemistry journals often require experimental values to be within ±0.4% of the theoretical values to confirm the identity and purity of a new compound.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 79.36% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.49% |

| Sulfur | S | 32.06 | 1 | 32.06 | 13.24% |

| Total Molecular Weight | 242.38 g/mol |

Chromatographic Techniques for Separation and Purity Determination

Chromatography is indispensable for the separation of this compound from reaction mixtures and for the determination of its purity. Gas chromatography and high-performance liquid chromatography are the most common methods employed.

Gas chromatography is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. Indeed, commercial suppliers often specify purity as determined by GC. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column.

For aryl sulfides, a non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., Rxi-1MS), is typically used. The analysis involves injecting a small amount of the sample, which is vaporized and carried through the column by an inert gas (e.g., helium). A temperature program, where the column temperature is gradually increased, is used to elute compounds in order of their boiling points and interaction with the stationary phase.

Detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to most organic compounds. For enhanced selectivity and sensitivity towards sulfur-containing molecules, a Sulfur Chemiluminescence Detector (SCD) is highly effective. The retention time of the peak corresponding to this compound is characteristic under specific analytical conditions, and the peak's area is proportional to its concentration, allowing for quantitative purity assessment.

| Parameter | Typical Condition |

|---|---|

| Column | SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 μm) or similar non-polar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Initial 40°C, ramp at 10°C/min to 250°C |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound, particularly due to its high molecular weight and aromatic nature. The most common mode for this type of compound is reversed-phase HPLC (RP-HPLC). In this technique, the compound is separated based on its hydrophobicity.

A typical RP-HPLC setup involves a non-polar stationary phase, most commonly silica (B1680970) particles chemically modified with C18 (octadecyl) alkyl chains, packed into a column. A polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is pumped through the column. Because this compound is a non-polar molecule, it has a strong affinity for the C18 stationary phase and is eluted by a mobile phase with a sufficiently high concentration of the organic solvent. Detection is readily achieved using a UV detector, as the phenyl rings strongly absorb UV light. The purity is determined by the relative area of the main peak in the resulting chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water |

| Detection | UV Detector |

| Wavelength | ~254 nm or ~277 nm (based on UV absorbance of the aromatic system) |

Theoretical and Computational Chemistry Studies of 4 Tert Butyldiphenyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the behavior of molecules based on the principles of quantum mechanics. For 4-tert-butyldiphenyl sulfide (B99878), these calculations can elucidate its geometric and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are used to determine the most stable conformation (the optimized molecular geometry) of 4-tert-butyldiphenyl sulfide.

DFT also provides a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the sulfur atom and the aromatic rings are expected to be electron-rich regions.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory), calculate molecular properties without reliance on empirical parameters. These methods are used to compute the total energy of the molecule, which can then be used to predict its thermodynamic stability and the energy changes associated with chemical reactions.

While computationally more demanding than DFT, ab initio calculations can provide benchmark energies and properties. For this compound, these calculations can be used to predict its ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These values are direct indicators of the molecule's susceptibility to oxidation and reduction, respectively, and are fundamental to understanding its reactivity.

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.com

For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons and the π-systems of the phenyl rings. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic rings. The electron-donating nature of the tert-butyl group is predicted to raise the energy of the HOMO compared to unsubstituted diphenyl sulfide, potentially making the molecule more susceptible to oxidation. Studies on other molecules show that tert-butyl groups can raise LUMO levels as well through hyperconjugation and electrostatic effects. nih.gov

| Orbital | Energy (eV) | Primary Contribution |

|---|---|---|

| LUMO | -0.5 to -0.9 | π* orbitals of phenyl rings |

| HOMO | -5.8 to -6.2 | Sulfur lone pair, π orbitals of phenyl rings |

| HOMO-LUMO Gap (ΔE) | ~5.0 to 5.5 | Indicator of chemical stability |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.

For this compound, a common reaction to study would be its oxidation to the corresponding sulfoxide (B87167) and then to the sulfone. Computational modeling can map the entire reaction coordinate for these processes. This involves locating the transition state structure for each step and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies can reveal, for instance, whether the oxidation occurs via a concerted mechanism or involves intermediates. acs.org These calculations provide a level of mechanistic detail that is often inaccessible through experimental means alone.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a valuable tool for interpreting and predicting spectroscopic data. After a molecule's geometry is optimized using a method like DFT, the same level of theory can be used to calculate various spectroscopic properties.

Vibrational Spectroscopy: Calculation of harmonic vibrational frequencies can predict the positions of peaks in the Infrared (IR) and Raman spectra. This allows for the assignment of experimentally observed bands to specific molecular motions, such as C-H stretches, aromatic ring vibrations, and C-S bond vibrations.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structure confirmation.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-Visible spectroscopy. This helps in understanding the electronic structure and chromophores within the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch (tert-butyl) | 2900-3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-S Stretch | 650-750 | Medium-Weak |

Quantitative Assessment of Steric and Electronic Effects of the tert-Butyl Group in Reaction Mechanisms

The tert-butyl group exerts significant steric and electronic influences on a molecule's reactivity. Computational methods can quantify these effects.

Electronic Effects: The tert-butyl group is generally considered to be a weak electron-donating group through induction and hyperconjugation. This effect can be quantified by analyzing calculated parameters such as atomic charges (e.g., from Natural Bond Orbital, NBO, analysis) and the energies of frontier molecular orbitals. nih.gov As noted previously, the electron-donating nature of the tert-butyl group raises the HOMO energy, which can enhance the rate of electrophilic aromatic substitution on the substituted ring. DFT calculations on related systems confirm that tert-butyl substituents can significantly alter redox properties and HOMO-LUMO gaps. nih.gov

Steric Effects: The steric bulk of the tert-butyl group is substantial. This can be quantified using steric descriptors like buried volume (%Vbur), which calculates the volume occupied by a substituent within a sphere around a defined center. This steric hindrance can block or slow down reactions at adjacent (ortho) positions on the phenyl ring. In modeling reaction pathways, the increased activation energies for reactions involving attack near the tert-butyl group provide a quantitative measure of its steric hindrance. This effect is critical in directing the regioselectivity of reactions involving the substituted aromatic ring.

Applications in Advanced Organic Synthesis

Utility as a Precursor or Intermediate for the Synthesis of Complex Organic Molecules

While direct, multi-step total syntheses of natural products starting from 4-tert-Butyldiphenyl sulfide (B99878) are not extensively documented in readily available literature, its potential as an intermediate is recognized in the broader context of organosulfur chemistry. The core structure of 4-tert-Butyldiphenyl sulfide can be strategically modified to introduce additional functionalities, thereby serving as a scaffold for more complex molecules.

For instance, related compounds such as di(4-tert-butylphenyl)disulfide and 4-tert-butylbenzenethiol have been utilized as starting materials in the synthesis of 4-tert-butyl-1,2-benzenedithiol. This dithiol is a valuable intermediate in the production of metal complexes for optical information recording media. google.com This suggests that this compound, through cleavage of the C-S bond or modification of the aromatic rings, could similarly serve as a precursor to highly functionalized aromatic compounds.

The general utility of diaryl sulfides as precursors for sulfur-containing heterocycles further underscores the potential of this compound in constructing complex molecular frameworks.

Role in Facilitating Specific Carbon-Sulfur Bond Forming Reactions

The sulfur atom in this compound can participate in various reactions that lead to the formation of new carbon-sulfur (C-S) bonds. These reactions are fundamental in organosulfur chemistry and provide pathways to a wide array of sulfur-containing compounds.

One notable transformation is its participation in sulfonylation reactions . In the presence of suitable catalysts, this compound can react with sulfonyl hydrazides to yield unsymmetrical diarylmethyl sulfones. This reaction demonstrates the ability of the sulfide to act as a nucleophile, with the sulfur atom attacking an electrophilic species to form a new C-S bond, followed by rearrangement and oxidation to the sulfone.

Furthermore, the principles of C-S bond activation, often mediated by transition metals, can be applied to diaryl sulfides like this compound. dicp.ac.cn Such methodologies allow for the cleavage of one of the aryl-sulfur bonds and subsequent coupling with other organic fragments, effectively using the sulfide as a building block for constructing more elaborate structures. While specific examples detailing the use of this compound in these catalytic cross-coupling reactions are not abundant, the general reactivity patterns of diaryl sulfides are well-established and applicable.

Application in the Preparation of Diverse Sulfinyl Compounds

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, and this compound is a suitable substrate for this reaction. The resulting 4-tert-butylphenyl phenyl sulfoxide (B87167) is a chiral molecule (if the phenyl groups are considered distinct) and a valuable synthetic intermediate.

The oxidation can be achieved using a variety of oxidizing agents. For instance, photosensitized oxidation in solvents like methanol (B129727) or acetonitrile (B52724) can lead to the formation of the corresponding sulfoxide. This process involves the generation of singlet oxygen, which then reacts with the sulfide. The general class of tert-butyl sulfoxides has been shown to be versatile starting materials for the synthesis of a wide range of sulfinyl-containing compounds, including sulfinic acid amides, new sulfoxides, and sulfinic acid esters, through activation with reagents like N-bromosuccinimide (NBS) under acidic conditions. organic-chemistry.org

The controlled oxidation of this compound provides access to sulfinyl compounds that can be further elaborated. For example, sulfoxides can undergo Pummerer-type reactions, which are useful for the formation of new carbon-carbon and carbon-heteroatom bonds adjacent to the sulfur atom. nih.gov

Below is a table summarizing the oxidation of this compound:

| Oxidizing System | Product | Comments |

| Photosensitized O₂ | 4-tert-butylphenyl phenyl sulfoxide | Reaction proceeds via singlet oxygen. |

| Peroxy acids (e.g., m-CPBA) | 4-tert-butylphenyl phenyl sulfoxide / sulfone | Product depends on stoichiometry and reaction conditions. |

| N-bromosuccinimide (NBS) / H₂O | 4-tert-butylphenyl phenyl sulfoxide | A common method for sulfide oxidation. |

Contribution to the Synthesis of Potential Pharmaceutical Precursors

Organosulfur compounds are prevalent in a vast number of pharmaceuticals, exhibiting a wide range of biological activities. researchgate.net While specific drugs derived directly from this compound are not currently on the market, its structural motifs and those of its derivatives are of interest in medicinal chemistry. The presence of the lipophilic tert-butyl group can enhance a molecule's ability to cross cell membranes, a desirable property in drug design.

The core biphenyl (B1667301) sulfide structure is a feature in some biologically active molecules. By modifying the aromatic rings or the sulfur atom of this compound, medicinal chemists can generate libraries of compounds for screening against various biological targets. For example, the synthesis of sulfone derivatives, which can be readily prepared by the oxidation of this compound, introduces a key functional group found in many pharmaceuticals.

The general importance of sulfur-containing compounds in drug discovery, from antibacterial sulfonamides to antiviral agents, suggests that versatile building blocks like this compound hold potential for the development of new therapeutic agents. Its role would be as an early-stage intermediate, providing a robust scaffold for the introduction of pharmacophoric features.

Applications in Materials Science Research

Incorporation into Polymer Formulations and Compositions

The integration of 4-tert-Butyldiphenyl sulfide (B99878) into polymer matrices is an area of interest aimed at tailoring the physicochemical properties of the resulting materials. While specific formulations detailing the use of 4-tert-Butyldiphenyl sulfide are not extensively documented in publicly available literature, the principles of polymer science allow for an understanding of its potential roles. The tert-butyl group can enhance solubility in non-polar polymer matrices and introduce steric hindrance, which can influence chain packing and mobility. The diphenyl sulfide moiety can contribute to the polymer's thermal stability and refractive index.

Thioether compounds, in general, are recognized for their role as secondary antioxidants in polymer formulations. adeka-pa.euresearchgate.netcabidigitallibrary.org They function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers, into non-radical, stable products. cabidigitallibrary.org This activity is particularly effective for long-term thermal stability. cabidigitallibrary.org Often, thioethers are used synergistically with primary antioxidants, such as hindered phenols, to provide comprehensive protection against degradation during processing and throughout the service life of the polymer. adeka-pa.eu

The potential incorporation of this compound in various polymer systems is outlined in the table below, based on the known applications of similar organosulfur compounds.

Function as a Stabilizing Agent within Material Systems

The utility of this compound as a stabilizing agent is predicated on the chemical functionalities present in its structure. The sulfide linkage is known to act as a hydroperoxide decomposer, a critical function for a secondary antioxidant. cabidigitallibrary.org During the auto-oxidation cycle of a polymer, hydroperoxides (ROOH) are formed and can cleave to produce highly reactive radicals that propagate degradation. Thioethers interrupt this cycle by converting hydroperoxides into stable, non-radical products.